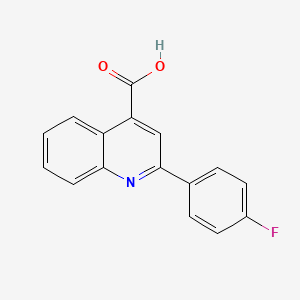

2-(4-Fluorophenyl)quinoline-4-carboxylic acid

Descripción general

Descripción

2-(4-Fluorophenyl)quinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family It features a quinoline core with a carboxylic acid group at the 4-position and a fluorophenyl group at the 2-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)quinoline-4-carboxylic acid typically involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method involves the condensation of an o-aminoaryl ketone with a carbonyl compound in the presence of an acid catalyst . Another approach is the Pfitzinger reaction, which involves the reaction of isatin with an aryl methyl ketone under basic conditions .

Industrial Production Methods

Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts like montmorillonite K-10 have been explored . These methods not only improve yields but also reduce the use of hazardous reagents and solvents.

Análisis De Reacciones Químicas

Doebner Reaction

The compound is commonly synthesized via the Doebner reaction using:

Reaction Scheme:

Aniline + 2-nitrobenzaldehyde + Pyruvic acid → 2-(2-nitrophenyl)quinoline-4-carboxylic acid → Reduction → Final product

Pfitzinger Reaction

Alternative synthesis employs isatin derivatives reacting with α-methyl ketones in aqueous ethanol under basic conditions :

Key Components:

-

Isatin

-

Acetophenone derivatives

-

KOH/EtOH system

Carboxylic Acid Reactions

The -COOH group participates in:

-

Esterification : Produces ethyl/methyl esters for improved lipophilicity

-

Salt Formation : Creates sodium/potassium salts for enhanced solubility

Fluorophenyl Modifications

The 4-fluorophenyl group enables:

-

Electrophilic Aromatic Substitution :

-

Cross-Coupling Reactions :

Decarboxylation Behavior

Controlled thermal decarboxylation (180-200°C) yields 6-fluoro-2-phenylquinoline derivatives :

Decarboxylation Conditions:

| Parameter | Typical Range |

|---|---|

| Temperature | 180-220°C |

| Solvent | DMF or DMSO |

| Time | 2-4 hours |

| Yield | 65-85% |

Comparative Reactivity Analysis

Structural analogs demonstrate varied reaction profiles:

The fluorine atom enhances electrophilicity at the quinoline 3-position while improving membrane permeability through increased lipophilicity (logP = 2.81 vs 3.15 for chlorinated analog) .

Aplicaciones Científicas De Investigación

2-(4-Fluorophenyl)quinoline-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Industry: It is used in the development of materials with specific electronic and optical properties.

Mecanismo De Acción

The mechanism of action of 2-(4-Fluorophenyl)quinoline-4-carboxylic acid involves its interaction with molecular targets such as histone deacetylases (HDACs). By inhibiting HDACs, this compound can alter the acetylation status of histone proteins, leading to changes in gene expression. This mechanism is particularly relevant in the context of cancer therapy, where HDAC inhibitors can induce cell cycle arrest and apoptosis in cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

2-Phenylquinoline-4-carboxylic acid: Similar structure but lacks the fluorine atom, which can affect its biological activity.

2-(2-Fluorophenyl)quinoline-4-carboxylic acid: Similar structure but with the fluorine atom in a different position, leading to different chemical properties.

Quinolinyl-pyrazoles: These compounds have a pyrazole ring fused to the quinoline core, offering different pharmacological properties.

Uniqueness

The presence of the fluorophenyl group at the 2-position of the quinoline ring in 2-(4-Fluorophenyl)quinoline-4-carboxylic acid imparts unique electronic and steric properties, making it a valuable scaffold for drug design and material science .

Actividad Biológica

2-(4-Fluorophenyl)quinoline-4-carboxylic acid is an organic compound characterized by a quinoline core, a carboxylic acid group, and a fluorophenyl substituent. Its molecular formula is C₁₆H₁₀FNO₂, and it has garnered attention in medicinal chemistry due to its potential biological activities. The presence of the fluorine atom is believed to enhance its reactivity and binding affinity to various biological targets, making it a candidate for therapeutic applications.

The compound's structure contributes significantly to its biological activity. The quinoline framework is known for its diverse pharmacological properties, while the carboxylic acid group can facilitate interactions with biological macromolecules.

| Property | Details |

|---|---|

| Molecular Formula | C₁₆H₁₀FNO₂ |

| Molecular Weight | 267.25 g/mol |

| Structure | Quinoline core with -COOH and fluorophenyl substituent |

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

-

Antimicrobial Activity :

- Several studies have evaluated the antimicrobial properties of quinoline derivatives. For instance, derivatives of quinoline-4-carboxylic acids demonstrated significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .

- In vitro studies showed that modifications to the quinoline structure could enhance antibacterial efficacy, with some derivatives showing IC50 values in single digits against specific cancer cell lines .

- Antitumor Activity :

- Inhibition of Enzymes :

Case Studies

Several case studies highlight the biological activity of this compound:

- Study on Antibacterial Activity : A series of synthesized quinoline derivatives were evaluated using the agar diffusion method against various bacterial strains. Among these, compounds with higher lipophilicity showed enhanced antibacterial activity .

- Antitumor Studies : Research involving the evaluation of quinoline derivatives against multiple cancer cell lines revealed that certain modifications led to improved selectivity and potency against tumor cells .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, often involving the reaction of substituted isatins with aromatic ketones under basic conditions. Efficient synthetic routes have been developed to yield high quantities of this compound for further biological evaluation .

Propiedades

IUPAC Name |

2-(4-fluorophenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FNO2/c17-11-7-5-10(6-8-11)15-9-13(16(19)20)12-3-1-2-4-14(12)18-15/h1-9H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSSAIQFBELCOGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

441-28-1 | |

| Record name | 2-(4-fluorophenyl)quinoline-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.